molecular formula C14H18N2O2 B1532371 tert-Butyl (1-methyl-1H-indol-2-yl)carbamate CAS No. 1159826-71-7

tert-Butyl (1-methyl-1H-indol-2-yl)carbamate

Cat. No. B1532371
M. Wt: 246.3 g/mol
InChI Key: YQBTXPLKZWAIGL-UHFFFAOYSA-N
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Description

“tert-Butyl (1-methyl-1H-indol-3-yl)carbamate” is a chemical compound with the CAS Number: 933800-38-5 . It has a molecular weight of 246.31 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H18N2O2/c1-14(2,3)18-13(17)15-11-9-16(4)12-8-6-5-7-10(11)12/h5-9H,1-4H3,(H,15,17) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at refrigerator temperatures .

Scientific Research Applications

Hydrogen Bond Interactions in Carbamate Derivatives

A study on carbamate derivatives, including tert-butyl (1-methyl-1H-indol-2-yl)carbamate, focused on the synthesis and structural characterization through X-ray diffraction. It revealed the presence of strong and weak hydrogen bonds forming three-dimensional architectures. This work highlights the significance of hydrogen bonding in molecular assemblies and their potential implications in materials science and crystal engineering (Das et al., 2016).

Benzannulation of Indoles to Carbazoles

Research demonstrates a novel method for the benzannulation of indoles to carbazoles using tert-butyl (1-methyl-1H-indol-2-yl)carbamate. This method is significant for the synthesis of naturally occurring carbazole alkaloids, showcasing the compound's utility in organic synthesis and drug discovery (Zheng et al., 2014).

Synthesis of Biologically Active Intermediates

Another study presents a rapid synthetic method for an important intermediate, highlighting tert-butyl (1-methyl-1H-indol-2-yl)carbamate's role in the synthesis of biologically active compounds. This method emphasizes the compound's importance in pharmaceutical research and development (Zhao et al., 2017).

Isomorphous Crystal Structures and Bonding

Research on chlorodiacetylene and iododiacetylene derivatives, including tert-butyl (1-methyl-1H-indol-2-yl)carbamate, showcases isomorphous crystal structures facilitated by simultaneous hydrogen and halogen bonds. This study contributes to the understanding of molecular interactions and crystallography (Baillargeon et al., 2017).

α-Aminated Methyllithium by Catalyzed Lithiation

A study involving the lithiation of N-(chloromethyl) carbamate and subsequent reactions demonstrates the versatility of tert-butyl (1-methyl-1H-indol-2-yl)carbamate in synthetic organic chemistry, particularly in the modification of nitrogen-containing compounds (Ortiz et al., 1999).

Safety And Hazards

The compound has several hazard statements including H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The safety data sheet (SDS) provides more detailed safety information .

properties

IUPAC Name

tert-butyl N-(1-methylindol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)15-12-9-10-7-5-6-8-11(10)16(12)4/h5-9H,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBTXPLKZWAIGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679398
Record name tert-Butyl (1-methyl-1H-indol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1-methyl-1H-indol-2-yl)carbamate

CAS RN

1159826-71-7
Record name tert-Butyl (1-methyl-1H-indol-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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